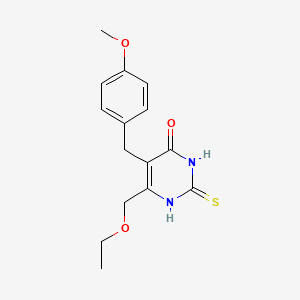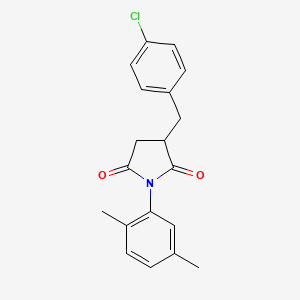![molecular formula C23H22ClN3OS B5227038 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide inhibits the activity of NAE by binding to the enzyme and preventing the transfer of NEDD8 to its target proteins. NEDD8 is a small protein that is involved in the regulation of protein degradation pathways, and its transfer to target proteins is necessary for their degradation. By inhibiting this process, this compound leads to the accumulation of proteins that are important for cell cycle regulation and DNA repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of protein degradation pathways, this compound has also been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). These effects make this compound a promising candidate for the development of new drugs for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide is its specificity for NAE, which makes it a useful tool for studying the role of NEDD8 in protein degradation pathways. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide. One area of research is the development of new drugs based on the structure of this compound that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment. Additionally, the role of this compound in other biological processes, such as inflammation and immune regulation, is an area of active research.
Méthodes De Synthèse
The synthesis of 5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide involves a series of chemical reactions that result in the formation of the final compound. The synthesis begins with the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthalene sulfonyl chloride. This compound is then reacted with N-(2-aminoethyl)-1-piperidinecarboxamide to form the intermediate product. Finally, the intermediate is reacted with carbon disulfide and sodium hydroxide to form the final product, this compound.
Applications De Recherche Scientifique
5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. By inhibiting NAE, this compound can lead to the accumulation of proteins that are important for cell cycle regulation and DNA repair, ultimately leading to cell death. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
5-chloro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c24-19-11-7-8-16-17(19)9-6-10-18(16)22(28)26-23(29)25-20-12-2-3-13-21(20)27-14-4-1-5-15-27/h2-3,6-13H,1,4-5,14-15H2,(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSGDCRTZWBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B5226975.png)
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)

![4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)

![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
